molecular formula C15H10ClNO2 B581761 Methyl 3-(3-chloro-4-cyanophenyl)benzoate CAS No. 1355247-44-7

Methyl 3-(3-chloro-4-cyanophenyl)benzoate

Cat. No.: B581761
CAS No.: 1355247-44-7
M. Wt: 271.7
InChI Key: ZUMBDRJNLBHZBQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a high-value chemical intermediate in advanced pharmaceutical research, particularly in the development of novel endocrine therapies. Its primary research application is in the synthesis of biphenyl-based compounds investigated as Dual Aromatase and Sulfatase Inhibitors (DASIs) for the treatment of hormone-dependent breast cancer . By concurrently inhibiting two key enzymes, aromatase and steroid sulfatase, which are involved in the biosynthesis of biologically active estrogens, these potential therapeutics aim to achieve a more comprehensive estrogen deprivation in target tissues . The specific molecular architecture of this ester, featuring the 3-chloro-4-cyanophenyl moiety, is a critical structural component that contributes to the binding affinity and potency of these inhibitors . This makes it a crucial building block for researchers engaged in Structure-Activity Relationship (SAR) studies to optimize the efficacy of non-steroidal anti-cancer agents . The compound is for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(3-chloro-4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMBDRJNLBHZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742766
Record name Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-44-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts the carboxylic acid group to an acyl chloride intermediate, which subsequently reacts with methanol. A representative procedure from industrial protocols involves:

  • Dissolving 3-(3-chloro-4-cyanophenyl)benzoic acid in excess methanol.

  • Adding SOCl₂ dropwise at 0°C, followed by refluxing at 60–100°C for 12–48 hours.

  • Neutralizing the reaction with sodium bicarbonate and purifying via silica chromatography.

Key Data:

YieldTemperatureDurationCatalyst
96%100°C16 hNone
98%60°C48 hH₂SO₄

Sulfuric acid-catalyzed esterification at lower temperatures (60°C) achieves near-quantitative yields but requires extended reaction times. Thionyl chloride avoids racemization, making it preferable for acid-sensitive substrates.

Halogenation-Cyanation of Methyl 3-(3-Halo-4-Methylphenyl)Benzoate

This two-step approach involves brominating a methyl-substituted precursor followed by cyanation.

Bromination with N-Bromosuccinimide (NBS)

Methyl 3-chloro-4-methylbenzoate undergoes radical bromination using NBS and azo initiators (e.g., AIBN) in tetrachloromethane:

  • Heating at 80–100°C for 15 hours under inert conditions.

  • Purification via solvent extraction and silica chromatography yields methyl 3-chloro-4-(bromomethyl)benzoate.

Optimization Notes:

  • Excess NBS (1.1–1.2 equiv) minimizes di-brominated byproducts.

  • Yields exceed 85% when using AIBN as the initiator.

Cyanation via Nucleophilic Substitution

The bromomethyl intermediate reacts with cyanide sources (e.g., NaCN, CuCN) in polar aprotic solvents:

  • Substituting bromide with cyanide in DMF at 120°C for 6–8 hours.

  • Quenching with ammonium chloride and isolating the product via recrystallization.

Challenges:

  • Competing elimination reactions may occur at elevated temperatures.

  • Using CuCN instead of NaCN improves regioselectivity but requires strict moisture control.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling constructs the biphenyl core before introducing the cyano and ester groups.

Suzuki Coupling of Boronic Acids

Aryl halides (e.g., methyl 3-bromobenzoate) react with 3-chloro-4-cyanophenylboronic acid under palladium catalysis:

  • Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/water mixtures at 80–100°C.

  • Base additives (e.g., K₂CO₃) facilitate transmetallation.

Typical Conditions:

CatalystSolventTemperatureYield
Pd(PPh₃)₄Toluene100°C75%
PdCl₂(dppf)DME80°C82%

Post-Coupling Functionalization

The ester and cyano groups are introduced sequentially after coupling:

  • Hydrolysis of intermediate esters followed by cyanation via Sandmeyer reaction.

  • Final re-esterification using dimethyl sulfate or iodomethane.

One-Pot Multi-Component Synthesis

Recent patents describe streamlined protocols combining bromination, cyanation, and esterification in a single reactor:

Concurrent Halogenation and Esterification

  • Reacting 3-chloro-4-methylbenzoic acid with NBS and SOCl₂ in methanol.

  • In situ generation of HBr catalyzes both bromination and esterification.

Advantages:

  • Eliminates intermediate isolation steps.

  • Yields up to 78% with reduced solvent waste.

Industrial-Scale Production Considerations

Catalytic System Optimization

  • Heterogeneous catalysts (e.g., zeolite-supported Pd) enhance recyclability.

  • Continuous flow reactors improve heat transfer during exothermic steps.

Purification Techniques

  • High-vacuum distillation removes low-boiling impurities.

  • Recrystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-cyanophenyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include substituted benzoates with various functional groups replacing the chloro group.

    Reduction: Products include amines derived from the reduction of the cyano group.

    Oxidation: Products include carboxylic acids and other oxidized derivatives of the benzoate moiety.

Scientific Research Applications

Methyl 3-(3-chloro-4-cyanophenyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-cyanophenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

  • Electron-withdrawing groups: The trifluoromethyl group in enhances stability and lipophilicity compared to the cyano group in the target compound.
  • Steric hindrance : Ureido and phenylacetamido substituents (e.g., ) reduce synthetic efficiency (31–44% yields).
  • Solubility: Hydroxyl or amino groups (e.g., ) improve aqueous solubility, whereas chloro/cyano substituents favor organic solvents.
Spectroscopic and Analytical Comparisons
  • NMR Shifts: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate exhibits a δ 8.3 peak in $^1$H NMR, likely due to aromatic protons deshielded by electron-withdrawing groups . The target compound’s chloro and cyano groups would similarly deshield adjacent protons.
  • Mass Spectrometry: Analogs like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate show ESI-MS m/z 438.1 [M+H]$^+$ , while the target compound’s molecular weight would be higher due to the additional cyano group.
Physical Properties
Property Methyl 3-(3-Chloro-4-Cyanophenyl)Benzoate (Predicted) Methyl 4-Cyanobenzoate Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate
Melting Point ~120–140°C (estimated) 85–90°C 150–155°C
Solubility Low in water; soluble in DMSO, DMF Moderate in ethanol High in aqueous basic solutions
LogP (Lipophilicity) ~3.5 (high) 2.8 1.9 (lower due to hydroxyl)

Biological Activity

Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features a chlorinated phenyl ring and a cyano group, which contribute to its reactivity and biological properties. The chemical structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity . Derivatives of chlorinated benzoates have shown potential in inhibiting tumor growth by targeting specific enzymes critical for cancer cell proliferation. For example, studies have demonstrated that these compounds can inhibit key enzymes involved in metabolic pathways associated with cancer progression.

2. Neuroprotective Effects

Compounds with cyano groups are often investigated for their neuroprotective properties . This compound may interact with neuroreceptors or enzymes that modulate neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit monoamine oxidases (MAO A and MAO B), which are important targets in the treatment of neurological disorders. Inhibitors of these enzymes can help regulate neurotransmitter levels, providing a basis for developing antidepressants .

The mechanism of action for this compound involves interactions with various biological targets, including:

  • Enzymes : The compound may act as a reversible inhibitor, modulating enzyme activity through competitive binding to active sites.
  • Receptors : It could influence receptor signaling pathways, leading to physiological changes relevant to its therapeutic effects .

Case Studies

  • Anticancer Activity : A study on chlorinated benzoates showed that specific substitutions on the phenyl ring enhance anticancer activity by increasing binding affinity to target enzymes involved in cell cycle regulation.
  • Neuroprotection : Investigations into cyano-substituted compounds revealed their potential in protecting neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerEnzyme inhibition
Methyl 4-cyanobenzoateNeuroprotectiveModulation of neuroreceptor activity
N-(2,4-Dinitrophenyl)benzamideMAO A/B InhibitorCompetitive inhibition at active sites

Applications

This compound has applications across various fields:

  • Agriculture : Potential use in developing herbicides or fungicides due to its biological activity against plant pathogens.
  • Medicine : Exploration as a precursor in synthesizing pharmaceutical compounds targeting cancer and neurodegenerative diseases.
  • Material Science : Utilized as a building block for synthesizing more complex organic molecules with desired properties .

Q & A

Q. How does regioselectivity in electrophilic substitution reactions vary with substituents on the benzoate core?

  • Methodological Answer :
  • Nitration Studies : Introduce NO₂⁺ under mixed acid conditions. Meta-directing effects of cyano groups favor substitution at position 2 or 6 of the phenyl ring .
  • Kinetic vs. Thermodynamic Control : Monitor product ratios at different temperatures (e.g., 0°C vs. reflux) .

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